molecular formula C25H26N2O3 B299453 N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide

N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide

Cat. No. B299453
M. Wt: 402.5 g/mol
InChI Key: TWAIOKJJDHWLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide, also known as DEAB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme ALDH1, which plays an important role in various physiological and pathological processes.

Mechanism of Action

ALDH1 is an enzyme that plays an important role in the detoxification of aldehydes and other reactive oxygen species. It is also involved in the synthesis of retinoic acid, a signaling molecule that regulates various physiological processes. N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide inhibits the activity of ALDH1 by binding to the active site of the enzyme and blocking its catalytic activity. This leads to an accumulation of toxic aldehydes and a decrease in the synthesis of retinoic acid.
Biochemical and physiological effects:
N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and self-renewal of cancer stem cells, induce apoptosis in cancer cells, and enhance the differentiation of stem cells. N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide has also been shown to affect the metabolism of retinoic acid and other signaling molecules, leading to changes in gene expression and cellular differentiation.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide has several advantages as a research tool. It is a potent and specific inhibitor of ALDH1, which allows for the selective inhibition of this enzyme without affecting other cellular processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide has some limitations as well. It is a small molecule that may not penetrate cell membranes efficiently, which can limit its effectiveness in some experiments. In addition, its effects on other ALDH isoforms and cellular processes need to be carefully evaluated to avoid potential off-target effects.

Future Directions

There are several future directions for research on N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on other ALDH isoforms and cellular processes, which may provide insights into its mechanism of action and potential off-target effects. In addition, the development of more potent and selective ALDH1 inhibitors may lead to improved therapeutic agents and research tools.

Synthesis Methods

N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide can be synthesized by reacting 2-(2-ethylanilino)-2-oxoacetic acid ethyl ester with 2,6-dimethylphenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with benzoyl chloride to obtain N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide in high yield and purity.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide has been widely used as a research tool in various fields such as cancer biology, stem cell research, and developmental biology. It has been shown to inhibit the activity of ALDH1, which is a marker of cancer stem cells. This makes N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide a potential therapeutic agent for various types of cancer. N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide has also been used to study the role of ALDH1 in stem cell differentiation and self-renewal. In addition, N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide has been used to investigate the role of ALDH1 in the development of various organs such as the heart, liver, and brain.

properties

Product Name

N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C25H26N2O3/c1-4-19-12-5-7-14-21(19)26-23(28)16-30-22-15-8-6-13-20(22)25(29)27-24-17(2)10-9-11-18(24)3/h5-15H,4,16H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

TWAIOKJJDHWLBC-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C(=O)NC3=C(C=CC=C3C)C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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